molecular formula C10H14ClNO2 B13027931 (1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

Cat. No.: B13027931
M. Wt: 215.67 g/mol
InChI Key: NZAAZXUQYTXBRU-QUBYGPBYSA-N
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Description

(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl group, and a secondary alcohol group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. The reduction step often employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2-chloro-5-methoxyphenyl)ethanol: A structurally similar compound lacking the chiral center.

    2-Chloro-5-methoxybenzylamine: A related compound with a different substitution pattern.

Uniqueness

(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1

InChI Key

NZAAZXUQYTXBRU-QUBYGPBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)Cl)N)O

Origin of Product

United States

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